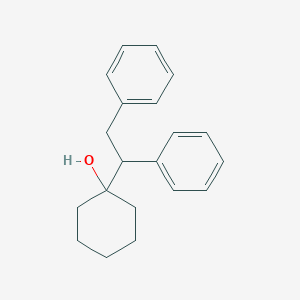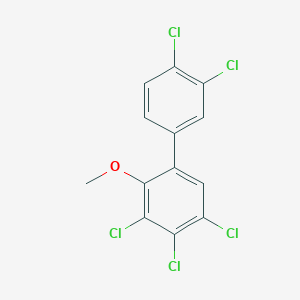
3,3',4,4',5-Pentachloro-2-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of five chlorine atoms and one methoxy group attached to the biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl typically involves the chlorination of 2-methoxy-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Reduction: Formation of lower chlorinated biphenyls such as 3,3’,4,4’-Tetrachloro-2-methoxy-1,1’-biphenyl.
Substitution: Formation of hydroxylated biphenyls like 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Applications De Recherche Scientifique
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated biphenyls’ chemical properties and reactions.
Biology: Research on its toxicological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic strategies for PCB-related health issues.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression. Upon binding, the compound-AhR complex translocates to the nucleus, where it influences the expression of genes related to xenobiotic metabolism, oxidative stress, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,4,4’,5-Pentachlorobiphenyl (PCB 126): Similar structure but lacks the methoxy group.
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Similar structure with different chlorine atom positions.
2,3,4,4’,5-Pentachloro-2’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group at a different position.
Uniqueness
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other polychlorinated biphenyls and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
169295-15-2 |
|---|---|
Formule moléculaire |
C13H7Cl5O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-(3,4-dichlorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-13-7(5-10(16)11(17)12(13)18)6-2-3-8(14)9(15)4-6/h2-5H,1H3 |
Clé InChI |
SDTGESFGFULCPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


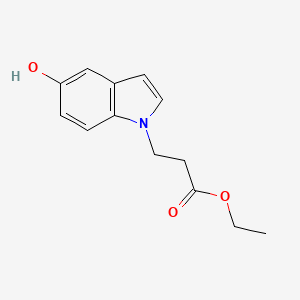
![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
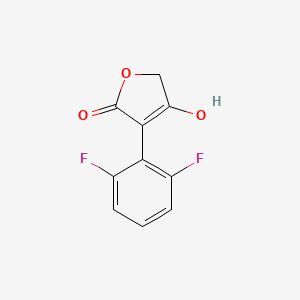
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
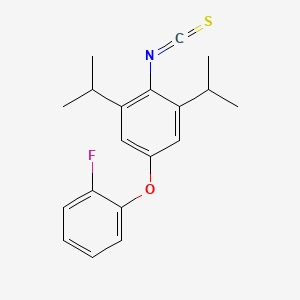
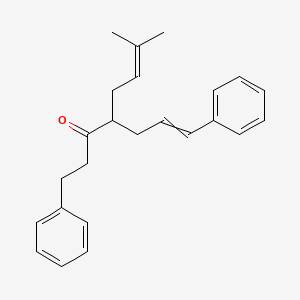
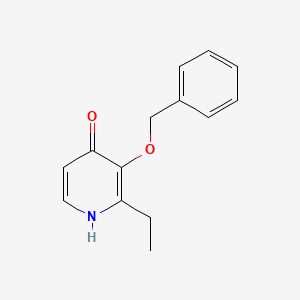
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

